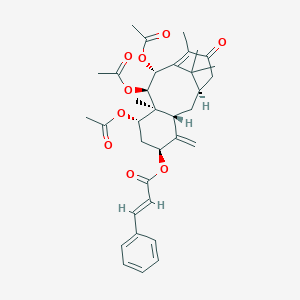

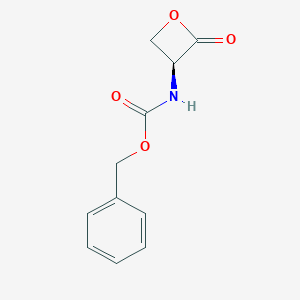

2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes, such as the synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate via a racemic synthetic route and condensation reactions for creating substituted phenol derivatives (Cai Xiao & Xie Bing, 2006); (Ramachandran P. Subrayan and F. Jones, 1998).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds, such as Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into their crystalline structure and the importance of hydrogen bonds in crystal packing (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Research into compounds like Ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate highlights the complexity of chemical reactions and the formation of products through processes such as Cope rearrangement and cycloaddition reactions (R. Bradbury, T. L. Gilchrist, & C. Rees, 1982).

Physical Properties Analysis

The analysis of physical properties is essential for understanding the behavior of chemical compounds under different conditions. However, specific studies on the physical properties of 2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine were not identified in the provided research.

Chemical Properties Analysis

The chemical properties of related compounds have been explored through synthesis and the evaluation of their reactivity and interaction with other substances. For example, the synthesis and reactivity of 2-(p-Nitrophenoxy)ethylamines illustrate the complex nature of their chemical properties and potential applications (A. C. Knipe, N. Sridhar, & J. Lound-Keast, 1977).

Applications De Recherche Scientifique

Understanding Lignin Acidolysis Mechanisms

A study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 82% 1,4-dioxane with acid at 85°C revealed a different mechanism for a C6-C2-type model compound, highlighting the significance of the γ-hydroxymethyl group presence. This research suggested hydride transfer mechanisms in benzyl-cation-type intermediates, contributing to understanding the degradation and utilization of lignin, a major plant biomass component (T. Yokoyama, 2015).

Methoxyphenols in Atmospheric Reactivity

Methoxyphenols, emerging from lignin pyrolysis, are explored for their atmospheric reactivity, serving as potential biomass burning tracers. Research focused on their gas-phase, particle-phase, and aqueous-phase reactions, alongside secondary organic aerosol formation. Key findings include methoxyphenols predominantly degrading through reactions with OH and NO3 radicals, posing significant SOA formation potentials. This research underscores the importance of understanding methoxyphenols' atmospheric fate, contributing to environmental science and pollution studies (Changgeng Liu et al., 2022).

Environmental Fate of Alkylphenols

A review on alkylphenol ethoxylates (APEs) and their metabolites, such as nonylphenol (NP) and octylphenol (OP), emphasized their widespread use and environmental persistence. Highlighting their endocrine-disrupting potential and bioaccumulation, the study called for improved understanding and management of these pollutants to protect aquatic ecosystems and human health (G. Ying et al., 2002).

Anticancer Properties of Eugenol

Research into natural bioactive components, like eugenol from clove, demonstrated optimistic anticancer properties through mechanisms such as inducing cell death and inhibiting cancer cell migration. This study suggests eugenol's potential in developing safer, natural anticancer therapies, highlighting the role of plant-derived compounds in medical research (Ali Zari et al., 2021).

Polyphenol Supplementation for Athlete Recovery

Investigations into polyphenols' antioxidant and anti-inflammatory properties revealed potential benefits in enhancing exercise performance and recovery. This research contributes to sports science by highlighting dietary supplementation strategies to mitigate exercise-induced oxidative stress and inflammation, improving athlete well-being and performance (J. Bowtell & V. Kelly, 2019).

Mécanisme D'action

Target of Action

It is an intermediate in the synthesis of 4’-hydroxyphenyl carvedilol , a metabolite of Carvedilol , which is used in the treatment of hypertension . Carvedilol is known to target adrenergic receptors, specifically alpha and beta receptors, to exert its antihypertensive effects.

Mode of Action

Given its role as an intermediate in the synthesis of a carvedilol metabolite , it may share similar mechanisms. Carvedilol acts as a non-selective beta blocker and alpha-1 blocker, reducing heart rate and blood pressure.

Biochemical Pathways

As an intermediate in the synthesis of a carvedilol metabolite , it may influence pathways related to adrenergic signaling.

Result of Action

As an intermediate in the synthesis of a carvedilol metabolite , it may contribute to the antihypertensive effects of the final compound.

Propriétés

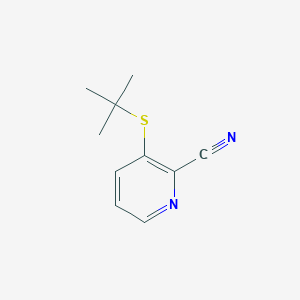

IUPAC Name |

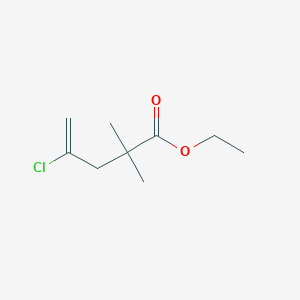

2-(2-methoxy-4-phenylmethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-16-11-14(7-8-15(16)19-10-9-17)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGPUPLVRRSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401518 | |

| Record name | 2-[4-(Benzyloxy)-2-methoxyphenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine | |

CAS RN |

887353-05-1 | |

| Record name | 2-[4-(Benzyloxy)-2-methoxyphenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)

![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)